Product packaging for N-Propylbenzamide(Cat. No.:CAS No. 10546-70-0)

N-Propylbenzamide

Cat. No.: B076116
CAS No.: 10546-70-0
M. Wt: 163.22 g/mol
InChI Key: DYZWXBMTHNHXML-UHFFFAOYSA-N
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Description

N-Propylbenzamide is a versatile organic compound belonging to the benzamide class, characterized by a proply group attached to the amide nitrogen. This structure makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its primary research value lies in its role as a precursor or a structural analog in the synthesis of more complex molecules, especially those targeting neurological pathways, as the benzamide scaffold is present in various bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B076116 N-Propylbenzamide CAS No. 10546-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylbenzamide
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InChI

InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DYZWXBMTHNHXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60147142
Record name Benzamide, N-propyl-
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Molecular Weight

163.22 g/mol
Source PubChem
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CAS No.

10546-70-0
Record name N-Propylbenzamide
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Record name N-Propylbenzamide
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Record name N-Propylbenzamide
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Record name N-PROPYLBENZAMIDE
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Advanced Synthetic Methodologies and Mechanistic Organic Transformations

Established Synthetic Pathways for N-Propylbenzamide

The synthesis of this compound can be achieved through several established methods, each offering distinct advantages in terms of yield, reaction conditions, and substrate scope.

Direct Amidation Reactions: Exploration of Catalytic and Non-Catalytic Approaches

Direct amidation represents a fundamental approach to forming the amide bond in this compound. This typically involves the reaction of a benzoic acid derivative with propylamine (B44156).

Non-Catalytic Approaches: The direct condensation of benzoic acid and propylamine can be achieved by heating the reactants, often at elevated temperatures (around 150-200 °C) under reflux conditions to drive the reaction to completion. The use of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, can facilitate the removal of water and promote the formation of the amide bond.

Catalytic Approaches: To mitigate the harsh conditions of non-catalytic methods, various catalysts have been developed to promote direct amidation under milder conditions. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acid with amines. Studies have shown that increasing the catalyst loading of boric acid can shorten reaction times while maintaining good yields.

Lewis acids, such as titanium tetrachloride (TiCl₄), have also been employed to catalyze the direct amidation of carboxylic acids. While catalytic amounts of TiCl₄ in refluxing dichloromethane (B109758) have shown some success, stoichiometric amounts are often required for higher yields. The use of a base like pyridine (B92270) can enhance the reaction, leading to excellent yields of the corresponding amide. Other metal-based catalysts, including those based on zirconium, have also been explored for direct amide synthesis. Furthermore, nanoparticles have demonstrated high catalytic activity in the direct amidation of benzoic acids under solvent-free conditions.

A variety of other reagents and catalyst systems have been reported for direct amidation, including:

n-Propanephosphonic acid anhydride (B1165640) (T3P) in combination with pyridine.

B(OCH₂CF₃)₃, which allows for purification by simple filtration.

Tetramethyl orthosilicate (B98303) (TMOS).

5-methoxy-2-iodophenylboronic acid (MIBA) at ambient temperature.

Ammonia-borane as a precatalyst.

Oxidative Cleavage Strategies for this compound Formation

A novel and efficient method for synthesizing amides involves the oxidative cleavage of α-diketones in the presence of amines. This reaction can be promoted by tert-butyl hydroperoxide (TBHP), leading to the cleavage of the C(sp²)–C(sp²) bond in the diketone and subsequent formation of the amide. This strategy provides an alternative route to this compound from different starting materials. Another oxidative approach involves the condensation of benzaldehyde (B42025) with propylamine in the presence of catalysts like tetrabutylammonium (B224687) iodide (Bu₄NI) and TBHP, which has been reported to yield this compound.

Sonochemical Enhancement in this compound Synthesis

Ultrasound irradiation, or sonication, has emerged as a green and efficient technique to enhance chemical reactions. In the context of amide synthesis, sonochemical methods can significantly increase reaction rates and yields. For instance, the synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide has been successfully achieved in high yield via a tandem one-pot reaction under sonication. This approach involves the in-situ formation of an intermediate which then reacts with propylamine under ultrasonic cavitation to yield the final product. This highlights the potential of sonochemistry for the efficient synthesis of this compound and its derivatives.

Synthesis from Aromatic Precursors (e.g., Isatoic Anhydride) and Propylamine

This compound can be synthesized from aromatic precursors like isatoic anhydride. The reaction of isatoic anhydride with propylamine is exothermic and leads to the formation of 2-amino-N-propylbenzamide. This intermediate can then be further modified to produce a variety of compounds, including derivatives that can ultimately lead to this compound, although the direct conversion is not explicitly detailed in the provided sources. This pathway is particularly useful for creating substituted benzamides. The reaction is typically carried out in a solvent such as isopropyl alcohol or dimethylformamide (DMF).

Mechanistic Investigations of this compound Reactivity

Understanding the reactivity of this compound is crucial for its application in further chemical synthesis. Mechanistic studies often focus on its hydrolysis under different pH conditions.

Hydrolytic Pathways and Kinetics under Acidic and Basic Conditions

This compound can undergo hydrolysis to yield benzoic acid and propylamine under both acidic and basic conditions. The kinetics of this hydrolysis can be influenced by neighboring group participation. For example, the hydrolysis of N-n-propyl-2-mercaptomethylbenzamide, a derivative of this compound, has been studied extensively. In this case, the thiol group participates in the hydrolysis, leading to the formation of 2-thiophthalide.

The acid-catalyzed hydrolysis of this derivative is significantly faster than that of this compound itself. The pH-rate profile of this reaction indicates a change in the rate-determining step at approximately pH 3-3.5. At lower pH, the uncatalyzed formation of a neutral tetrahedral intermediate is rate-determining. At higher pH, the breakdown of this intermediate is general acid-catalyzed.

While a specific base-catalyzed hydrolysis pathway for this compound was not detailed in the provided results, amides, in general, are known to hydrolyze under basic conditions. The kinetics of reactions involving N-Prop

Acylation Reactions and Regioselectivity in Product Formation

The synthesis of this compound and its derivatives often involves acylation reactions. These reactions can be tailored to achieve specific products with a high degree of regioselectivity. For instance, the reaction of propylamine with benzoic acid or its derivatives is a common method for synthesizing this compound. evitachem.com More complex benzamide (B126) derivatives can be synthesized through further acylation and amidation processes. vulcanchem.com

A notable example of regioselective synthesis involves the palladium-catalyzed ortho-arylation of N-propylbenzamides. This transformation allows for the introduction of an aryl group specifically at the ortho position of the benzamide's benzene (B151609) ring. The N-propyl group on the amide plays a crucial role in directing this regioselectivity. Subsequent reaction of the ortho-arylated this compound with trifluoroacetic anhydride ((CF3CO)2O) can lead to the formation of fluorenone derivatives, demonstrating a powerful method for constructing complex polycyclic aromatic systems from relatively simple precursors. acs.org This highlights how the interplay between the catalyst, directing group (N-propylamide), and reagents dictates the final product structure.

Electrophilic Aromatic Substitution on the Benzene Ring and its Impact on Functionalization

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. evitachem.combyjus.com In an EAS reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring, preserving the ring's aromaticity. byjus.com The N-propylamido group (-NHCO-C3H7) attached to the benzene ring acts as a directing group, influencing the position at which the incoming electrophile will attack.

The amide group is generally considered an ortho-, para-directing group, albeit a deactivating one, due to the resonance effect of the nitrogen's lone pair of electrons, which can stabilize the intermediate carbocation (arenium ion) formed during the substitution at these positions. fscj.edu However, the electron-withdrawing nature of the adjacent carbonyl group inductively deactivates the ring towards electrophilic attack compared to unsubstituted benzene. fscj.edu This interplay of resonance and inductive effects governs the reactivity and regioselectivity of EAS reactions on this compound, enabling controlled functionalization of the aromatic core. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

Kinetic Studies of this compound Transformations

Kinetic studies are crucial for understanding the mechanisms and optimizing the conditions of chemical reactions involving this compound. Such studies provide valuable data on reaction rates, orders, and the influence of various parameters.

Solvent Effects on Reaction Order and Rate Constants

The choice of solvent can significantly impact the kinetics of reactions involving this compound, sometimes altering the reaction order and rate constants. evitachem.comvulcanchem.com The solvent influences reaction rates by differentially solvating the starting materials and the transition state. wikipedia.org If a solvent stabilizes the transition state more than the reactants, the reaction rate increases, and vice versa. wikipedia.org For example, in the reaction of 2,2,2-trichloro-1-arylethanones with various alkylamines, the reaction was found to be third-order in amine in non-polar solvents like n-heptane and dichloromethane, but second-order in more polar solvents like dioxane, tetrahydrofuran, and acetonitrile. lookchem.com This demonstrates that the solvent can fundamentally alter the reaction mechanism and the composition of the transition state. The dielectric constant of the solvent is a key property influencing these effects. wikipedia.orgajgreenchem.com

Chlorination Mechanisms: Formation and Reactivity of N-Chloramides

The chlorination of this compound proceeds through the formation of an N-chloro-N-propylbenzamide intermediate. researchgate.netnih.govsmolecule.com Kinetic studies have shown that the reaction of various amides, including this compound, with chlorine is dominated by hypochlorite (B82951) (⁻OCl). researchgate.netnih.govepfl.ch The apparent second-order rate constants for the reactions of several amides with chlorine at pH 8 are in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. researchgate.netnih.govresearchgate.net The species-specific second-order rate constants for the reaction of amides with hypochlorite to form N-chloramides are in the range of 7.3 × 10⁻³ to 2.3 M⁻¹s⁻¹. researchgate.netnih.govresearchgate.net It has also been suggested through kinetic modeling that N-chlorinated primary amides can further react with hypochlorous acid (HOCl) with second-order rate constants in the order of 10 M⁻¹s⁻¹. researchgate.netnih.govepfl.ch The rate of these chlorination reactions is influenced by the electronic properties of the substituents on the amide nitrogen and the carbonyl carbon, with electron-donating groups generally decreasing the reaction rate. nih.gov

Interactions of N-Chloramides with Phenolic Compounds: Electrophilic Aromatic Substitution and Electron Transfer Pathways

N-chloramides derived from amides like this compound are reactive species that can interact with phenolic compounds. researchgate.netnih.govsmolecule.com These reactions can proceed through two main pathways: electrophilic aromatic substitution or electron transfer. researchgate.netnih.gov In the case of phenols like phenol (B47542) and resorcinol, the reaction with N-chloramides typically results in the formation of chlorinated phenols via electrophilic aromatic substitution. researchgate.netnih.govepfl.ch For other phenolic compounds such as hydroquinone, an electron transfer pathway can lead to the formation of a quinone. researchgate.netnih.govepfl.ch During these reactions, the N-chloramides are reduced back to their parent amides. researchgate.netnih.govepfl.ch The apparent second-order rate constants for these reactions at neutral pH are in the order of 10⁻⁴ to 0.1 M⁻¹s⁻¹, which is comparable to the reactivity of chloramine (B81541) with phenols. researchgate.netnih.gov

Photochemical Behavior and Mechanistic Elucidation in Related this compound Systems

The study of the photochemical behavior of this compound and related compounds provides insights into their excited-state reactivity and potential for light-induced transformations. While specific studies on the photochemistry of this compound itself are not extensively detailed in the provided context, research on related N-substituted benzamides offers valuable mechanistic parallels. For instance, the photochemical reactions of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide lead to different products than their thermal decomposition, suggesting distinct reaction pathways from the photo-excited state. rsc.org Furthermore, photoredox catalysis has been employed in the decarboxylation of N-acyloxyphthalimides, which involves photo-excited species, to achieve alkylation reactions. uni-regensburg.de In one study, the photochemical cyclization of a related system unexpectedly formed this compound as a significant product (38%). uni-regensburg.de These examples underscore the potential for this compound to undergo unique transformations under photochemical conditions, likely involving radical intermediates and distinct mechanistic pathways compared to ground-state reactions.

Role in Oxidative Amidation and Other Catalyzed Reactions

This compound is a significant compound in the study and application of advanced synthetic methodologies, serving both as a target product in catalyzed amide-bond forming reactions and as a reactive intermediate in complex molecular transformations. Its participation spans a range of catalytic systems, including oxidative amidation and transition metal-catalyzed cross-coupling and cyclization reactions.

Formation via Oxidative Amidation

Oxidative amidation represents a highly efficient and atom-economical strategy for the synthesis of amides directly from aldehydes and amines, bypassing the need for pre-activated carboxylic acid derivatives. This compound has been synthesized using this approach with various catalytic systems.

A notable method involves the use of a copper-based metal-organic framework (MOF), specifically Cu₂(BDC)₂(DABCO), as a recyclable heterogeneous catalyst. rsc.orgnih.gov In this system, the reaction between an aldehyde and a primary amine is facilitated by N-chlorosuccinimide (NCS) and aqueous tert-butyl hydroperoxide (TBHP) as oxidants, affording secondary amides in good yields under mild conditions. rsc.orgnih.gov For the synthesis of this compound, this method has demonstrated a yield of 70%. nih.gov Similarly, copper-catalyzed oxidative amidation of aldehydes using amine hydrochloride salts and TBHP as the oxidant provides another effective route. nih.govorganic-chemistry.org Research has shown that inexpensive catalysts like copper sulfate (B86663) (CuSO₄·5H₂O) or copper(I) oxide (Cu₂O) can drive this transformation efficiently. organic-chemistry.org

Furthermore, a novel metal-free approach has been developed for the direct amidation of α-diketones with amines, which proceeds via an oxidative cleavage of the C(sp²)–C(sp²) bond promoted by tert-butyl hydroperoxide (TBHP). lookchem.comsmolecule.com This strategy offers an alternative pathway to this compound and other amides without the need for metal catalysts. lookchem.comsmolecule.com

Table 1: Catalytic Oxidative Amidation Methods for this compound Synthesis

Catalyst System Starting Materials Oxidant(s) Yield (%) Reference(s)
Cu₂(BDC)₂(DABCO) (Cu-MOF) Benzaldehyde, Propylamine NCS, TBHP 70% rsc.org, nih.gov
CuSO₄·5H₂O or Cu₂O Aldehydes, Amine Salts TBHP Good to Excellent organic-chemistry.org
Metal-Free α-Diketones, Amines TBHP Not Specified smolecule.com, lookchem.com

Role in Other Catalyzed Reactions

Beyond its formation, this compound and its derivatives are pivotal substrates in a variety of other catalyzed organic transformations, including palladium- and rhodium-catalyzed reactions.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, can be employed for the synthesis of this compound from aryl halides and propylamine using a palladium catalyst. wikipedia.orgsyr.edu

More complex transformations utilize this compound as a substrate. In a notable example, a palladium-catalyzed sequence involving the ortho-arylation of N-propylbenzamides, followed by a reaction with trifluoroacetic anhydride ((CF₃CO)₂O), leads to the synthesis of fluorenone derivatives. nih.govfigshare.comnih.gov The choice of the N-propyl group on the amide is critical; while ortho-arylated N-cyclohexylbenzamides undergo dehydration to form benzonitriles, the corresponding N-propylbenzamides are converted into fluorenones. nih.govnih.gov This transformation proceeds through palladium-catalyzed C-H bond activation and has been shown to tolerate a range of functional groups on the aryl iodide coupling partner, providing fluorenones in yields of 62-79%. nih.gov

Rhodium-Catalyzed Reactions: this compound serves as a substrate in rhodium(III)-catalyzed C-H activation and functionalization. A redox-neutral coupling of this compound with α-trifluoromethylacrylic acid has been developed using a [Cp*RhCl₂]₂/AgSbF₆ catalyst system. This reaction proceeds through an amide-directed C-H bond cleavage at the ortho position of the benzamide. The reaction is efficient, with N-n-propylbenzamide affording the coupled product in 83% yield. This methodology is tolerant of various substituents on the benzamide ring, as detailed in the table below. lookchem.com

Table 2: Rhodium(III)-Catalyzed Coupling of Substituted N-Propylbenzamides with α-Trifluoromethylacrylic Acid

This compound Substituent Yield (%) Reference
Unsubstituted 83 lookchem.com
4-Methoxy Good lookchem.com
4-Methyl Good lookchem.com
4-Bromo Fair to Good lookchem.com
4-Chloro Moderate lookchem.com
4-Trifluoromethyl Moderate lookchem.com
4-Methoxycarbonyl 70 (at 80°C) lookchem.com

Biocatalysis: A derivative, 4-nitroso-N-propylbenzamide, has been used as a dienophile in an antibody-catalyzed hetero Diels-Alder reaction with cis-piperylene. iupac.org This represents a significant application of biocatalysis in controlling complex organic reactions. The antibody catalyst, 309-1G7, not only accelerates the reaction, showing a rate enhancement (kcat/kuncat) of 2618, but also exerts remarkable control over the stereochemical outcome. iupac.org It directs the reaction to form the targeted regioisomer with greater than 95% selectivity and produces the product with an enantiomeric excess (e.e.) of 82%. iupac.org This demonstrates the potential of rationally designed biological catalysts to achieve levels of selectivity often difficult to obtain with traditional chemical catalysts. iupac.org

Advanced Spectroscopic and Crystallographic Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Propylbenzamide in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments have been employed to assign the chemical shifts of all protons and carbons and to determine the through-bond and through-space correlations, which are essential for a comprehensive conformational analysis.

Structural Conformation via ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals corresponding to the aromatic and propyl chain protons. rsc.org The aromatic protons typically appear as a multiplet in the range of δ 7.4-7.8 ppm. rsc.org Specifically, the protons ortho to the carbonyl group are found at approximately δ 7.7-7.8 ppm, while the meta and para protons resonate between δ 7.4-7.5 ppm. rsc.org The proton of the amide (NH) group is observed as a broad singlet around δ 6.17 ppm. rsc.org For the propyl group, the terminal methyl (CH₃) protons present as a triplet at about δ 0.99 ppm. rsc.org The methylene (B1212753) (CH₂) group adjacent to the methyl group appears as a multiplet around δ 1.6-1.7 ppm, and the methylene group directly attached to the nitrogen atom (N-CH₂) resonates as a multiplet in the region of δ 3.4-3.5 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon framework. The carbonyl carbon (C=O) is the most downfield signal, appearing at approximately δ 167.5 ppm. rsc.org The aromatic carbons show signals between δ 126.8 and δ 134.9 ppm. rsc.org The carbon atom of the benzene (B151609) ring attached to the carbonyl group resonates at around δ 134.9 ppm, while the other aromatic carbons appear at δ 126.8 ppm, δ 128.5 ppm, and δ 131.3 ppm. rsc.org In the propyl chain, the N-CH₂ carbon is observed at δ 41.8 ppm, the adjacent CH₂ carbon at δ 22.9 ppm, and the terminal methyl carbon at δ 11.4 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic (ortho)7.7-7.8 (m, 2H)126.8
Aromatic (meta, para)7.4-7.5 (m, 3H)128.5, 131.3
C-Aromatic (ipso)-134.9
NH6.17 (br s, 1H)-
N-CH₂3.4-3.5 (m, 2H)41.8
CH₂CH₃1.6-1.7 (m, 2H)22.9
CH₃0.99 (t, J = 7.5 Hz, 3H)11.4
C=O-167.5

Data sourced from a study by The Royal Society of Chemistry. rsc.org

Multi-dimensional NMR Techniques for Detailed Structural and Conformational Analysis

To further refine the structural assignment and gain deeper insights into the conformation of this compound, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. mdpi.comresearchgate.net

¹H-¹H COSY experiments establish the connectivity between adjacent protons. For this compound, COSY spectra would show correlations between the N-CH₂ protons and the adjacent CH₂ protons, as well as between the CH₂ protons and the terminal CH₃ protons of the propyl chain, confirming the integrity of the propyl group. figshare.com

HSQC spectra correlate directly bonded proton and carbon atoms. rsc.org This technique is invaluable for unambiguously assigning the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signal at δ 3.4-3.5 ppm would correlate with the carbon signal at δ 41.8 ppm, confirming the N-CH₂ assignment. rsc.orgrsc.org

These advanced NMR techniques, used in combination, provide a robust and detailed picture of the molecular structure and conformation of this compound in solution. researchgate.net

Vibrational Spectroscopy: Infrared and Raman Applications

Characteristic Band Assignments for Functional Groups and Molecular Skeleton

The IR spectrum of this compound exhibits several characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. libretexts.org

N-H Stretch: A prominent band is observed in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide group. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the propyl group are found just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretch (Amide I): A very strong and sharp absorption band, known as the Amide I band, is present in the region of 1630-1680 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide functional group. rsc.org

N-H Bend (Amide II): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is typically observed between 1510 and 1570 cm⁻¹.

C=C Stretches: Aromatic C=C in-ring stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretch: The C-N stretching vibration contributes to bands in the 1200-1350 cm⁻¹ range.

Raman spectroscopy provides complementary vibrational information. nih.gov While the C=O stretch is also a strong band in the Raman spectrum, non-polar bonds like C=C and C-C often produce more intense Raman signals than IR absorptions. escholarship.org The symmetric vibrations of the benzene ring are particularly prominent in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Band Assignments for this compound

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1200 - 1350Medium

Comparative Analysis of Experimental and Theoretically Derived Vibrational Spectra

To achieve a more detailed and accurate assignment of the vibrational modes, experimental IR and Raman spectra are often compared with spectra generated from theoretical calculations, typically using Density Functional Theory (DFT). mdpi.compreprints.org DFT calculations, at levels such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict the vibrational frequencies and intensities of a molecule in the gaseous phase. mdpi.compreprints.org

By comparing the calculated spectrum with the experimental one, a scaling factor is often applied to the theoretical frequencies to account for the effects of the solid or liquid state and the approximations inherent in the computational method. harvard.edu This comparative approach allows for the confident assignment of even complex vibrational modes that involve the entire molecular skeleton and helps to resolve ambiguities in the experimental spectra. uevora.pt Such studies have been performed on related benzamide (B126) structures, confirming the assignments of the major vibrational bands and providing a deeper understanding of the molecule's vibrational properties. mdpi.commdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns upon ionization. msu.edu Electron ionization (EI) is a common method used for this purpose. nist.gov

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (163.22 g/mol ). nist.gov The fragmentation of the molecular ion provides valuable structural information. msu.edu The presence of non-bonding electrons on the nitrogen and oxygen atoms can influence the fragmentation pathways. msu.edu

Common fragmentation patterns for amides include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a fragment ion at m/z 134, or the loss of a propyl radical to form the benzoyl cation.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this compound, a γ-hydrogen is present on the terminal methyl group of the propyl chain. The rearrangement would lead to the elimination of a neutral propene molecule (C₃H₆) and the formation of a benzamide radical cation at m/z 121. libretexts.org

Formation of the Benzoyl Cation: A very prominent peak in the mass spectrum of benzamides is typically observed at m/z 105, corresponding to the stable benzoyl cation [C₆H₅CO]⁺. This ion is formed by the cleavage of the C-N bond.

Further Fragmentation of the Benzoyl Cation: The benzoyl cation can further fragment by losing carbon monoxide (CO) to produce the phenyl cation [C₆H₅]⁺ at m/z 77.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. nih.gov Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can also be employed to study the fragmentation pathways in detail. nih.govbenchchem.com

Table 3: Predicted Significant Mass-to-Charge Ratios (m/z) and Corresponding Fragments for this compound in EI-MS

m/z Proposed Fragment Fragmentation Pathway
163[C₁₀H₁₃NO]⁺Molecular Ion
121[C₇H₇NO]⁺McLafferty Rearrangement (loss of C₃H₆)
105[C₇H₅O]⁺Cleavage of C-N bond (loss of •NHCH₂CH₂CH₃)
77[C₆H₅]⁺Loss of CO from the benzoyl cation

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. The exact mass of this compound (C₁₀H₁₃NO) can be calculated by summing the masses of its constituent atoms using their most abundant isotopes.

The calculated monoisotopic mass of this compound is 163.099714038 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass value that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition.

Table 1: Calculated Exact Mass of this compound

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Calculated Monoisotopic Mass163.099714038 Da

Data sourced from PubChem CID 25354. nih.gov

Tandem Mass Spectrometry for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While detailed experimental MS/MS data for this compound is not widely published, a plausible fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of benzamides. nih.govwiley.com

Upon ionization, the molecular ion ([M]+•) of this compound (m/z 163) is expected to undergo characteristic fragmentation. A prominent fragmentation pathway for N-alkylbenzamides involves cleavage of the C-N bond. The most abundant fragment ion observed in the electron ionization mass spectrum of this compound is the benzoyl cation at m/z 105. nih.gov This stable cation is formed by the loss of the propylamino radical. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation at m/z 77 by the loss of a neutral carbon monoxide molecule. Another significant fragmentation pathway involves the McLafferty rearrangement, which is common for amides with a sufficiently long alkyl chain. This would involve the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule, leading to a fragment ion at m/z 121.

Table 2: Plausible Fragmentation Pattern of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
163121C₃H₆[C₆H₅CONH₃]⁺
163105C₃H₈N•[C₆H₅CO]⁺
16377C₃H₈NCO•[C₆H₅]⁺
10577CO[C₆H₅]⁺

This table is constructed based on general fragmentation principles of benzamides and available GC-MS data. nih.govwiley.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While a complete, publicly available crystal structure of unsubstituted this compound is not readily found, analysis of closely related derivatives such as 2-Nitro-N-propylbenzamide and 2-(N-allylsulfamoyl)-N-propylbenzamide allows for a detailed discussion of the expected structural features. nih.govmdpi.com

Three-Dimensional Molecular Structure Determination and Bond Parameters

The three-dimensional structure of this compound would reveal the spatial orientation of the phenyl ring, the amide linkage, and the propyl chain. In related structures, the amide group is typically planar or near-planar. nih.govmdpi.com The bond lengths and angles are expected to be within the normal ranges for similar organic compounds. For instance, the C=O bond length is anticipated to be around 1.23 Å, the C-N bond of the amide around 1.33 Å, and the N-C bond of the propyl group around 1.46 Å. The bond angles around the sp² hybridized carbonyl carbon and the nitrogen atom would be approximately 120°.

Table 3: Expected Bond Parameters for this compound (based on related structures)

BondExpected Length (Å)AngleExpected Angle (°)
C=O~1.23O-C-N~122
C-N (amide)~1.33C-N-C (propyl)~122
N-C (propyl)~1.46N-C-C (propyl)~111

Data are estimations based on published crystal structures of this compound derivatives. nih.govmdpi.com

Crystal Packing Architecture and Unit Cell Interactions

The crystal packing of this compound would be dictated by the interplay of various intermolecular interactions, leading to a specific three-dimensional lattice. In the crystal structure of 2-Nitro-N-propylbenzamide, the molecules are linked into chains by intermolecular interactions. nih.gov A similar arrangement can be expected for this compound, where molecules would likely form extended networks. The crystal system and space group would define the symmetry and repeating unit of the crystal lattice. For example, 2-Nitro-N-propylbenzamide crystallizes in the monoclinic space group P2₁/c. nih.gov

Intermolecular Interactions: N-H···O and C-H···O Hydrogen Bonding Networks

Hydrogen bonds are expected to be the dominant intermolecular forces governing the crystal packing of this compound. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of strong N-H···O hydrogen bonds, which typically link molecules into chains or dimers. nih.gov In addition to the classical N-H···O hydrogen bonds, weaker C-H···O interactions involving the aromatic and propyl C-H groups as donors and the carbonyl oxygen as an acceptor are also likely to be present, further stabilizing the crystal structure. In the crystal of 2-Nitro-N-propylbenzamide, intermolecular N-H···O interactions link the molecules into chains along the b-axis. nih.gov

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. A detailed Hirshfeld analysis of 2-(N-allylsulfamoyl)-N-propylbenzamide revealed that the most significant contributions to the crystal packing are from H···H (59.2%), O···H (23.5%), and C···H (14.6%) contacts. mdpi.com A similar analysis for this compound would be expected to show a high percentage of H···H contacts due to the abundance of hydrogen atoms. The O···H contacts would quantitatively represent the N-H···O and C-H···O hydrogen bonds, while C···H contacts would signify other van der Waals interactions.

Analysis of C-H···π (ring) Interactions in Crystal Lattices

Following a comprehensive search of scientific literature and crystallographic databases, detailed structural elucidation studies focusing on the C-H···π (ring) interactions within the crystal lattice of the specific compound this compound are not publicly available.

Research has been conducted on derivatives of this compound, such as 2-(N-allylsulfamoyl)-N-propylbenzamide and 2-Nitro-N-propylbenzamide. mdpi.comnih.govresearchgate.netresearchgate.net These studies confirm the presence and significance of C-H···π interactions in the crystal packing of these related molecules. mdpi.comnih.gov For instance, in the crystal structure of 2-(N-allylsulfamoyl)-N-propylbenzamide, C-H···π (ring) interactions, alongside other hydrogen bonds, contribute to the formation of a layered structure. mdpi.comresearchgate.net Similarly, weak C-H···π interactions have been identified as a consolidating factor in the crystal structure of 2-Nitro-N-propylbenzamide. nih.govresearchgate.net

However, as per the strict focus of this article solely on this compound, the specific geometric parameters, such as donor-acceptor distances and angles for C-H···π interactions, and their precise role in the supramolecular assembly of the parent compound's crystal lattice cannot be reported. Without a published crystal structure for this compound, a detailed analysis and the generation of a corresponding data table are not possible.

Computational Chemistry and Theoretical Modeling of N Propylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the molecular geometry of a compound to find its most stable three-dimensional arrangement. For N-Propylbenzamide, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. While standard computed properties for this compound are available in databases like PubChem, detailed, peer-reviewed studies presenting the optimized geometric parameters using specific DFT functionals and basis sets are not readily found. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Specific calculations detailing the HOMO and LUMO energies and the resultant energy gap for this compound are not available in the current body of scientific literature.

Calculation of Quantum Chemical Parameters and Their Interpretations

Beyond the HOMO-LUMO gap, a range of other quantum chemical parameters can be derived from DFT calculations to describe a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Each of these parameters provides a different lens through which to view the molecule's electronic character and potential for interaction. Comprehensive studies tabulating and interpreting these specific parameters for this compound are absent from published research.

Electrostatic Potential Surface Mapping for Reactive Site Identification

An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule's surface. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactions. The generation and analysis of an ESP map for this compound, which would highlight the reactive sites on the molecule, have not been specifically reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the conformational landscape.

Conformational Landscape Exploration and Stability Analysis

For a flexible molecule like this compound, which contains a rotatable propyl group, MD simulations would be instrumental in exploring its different possible conformations and determining their relative stabilities. This would involve analyzing the potential energy surface and identifying the most populated conformational states under various conditions. To date, no dedicated molecular dynamics studies on this compound have been published.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule like this compound are not static but are significantly influenced by its surrounding environment, particularly the solvent. Computational models are invaluable for simulating these effects, providing insights that are difficult to obtain experimentally.

Theoretical studies, often employing Density Functional Theory (DFT), can model the molecule in a vacuum (gas phase) and in the presence of various solvents using implicit or explicit solvent models. For this compound, a key conformational feature is the rotation around the amide (C-N) bond, which can exist in trans and cis forms. The trans conformer is generally more stable. Computational models have been used to estimate the energy barrier for this rotation. For instance, a simplified this compound model was used to calculate the energy required to convert the trans- to a cis-like amide, revealing a substantial energy barrier of approximately 15 kcal/mol. rsc.org This high barrier indicates that the planarity of the amide group is well-maintained.

Calculated Torsional Potentials for this compound Model

Torsional AngleDescriptionCalculated Energy Barrier (kcal/mol)Conformational Implication
Amide C–C–N–HInterconversion between trans (0°) and cis (180°) conformers~15High barrier, restricted rotation, planarity favored
C–N–C–CRotation of the n-propyl chain relative to the amide groupLow (flat potential energy profile)High degree of rotational freedom for the alkyl chain

Computational Docking and Molecular Modeling

Computational docking is a powerful technique used to predict the preferred orientation of one molecule (a ligand, such as this compound or its derivatives) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process begins with the three-dimensional structures of the ligand and the protein target. For the ligand, computational tools are used to generate its 3D conformers. For the protein, crystal structures are often obtained from databases like the Protein Data Bank (PDB). In silico tools, such as the Molecular Operating Environment (MOE), are then used to prepare these structures by adding hydrogen atoms, assigning partial charges, and minimizing their energy using force fields like MMFF94X. nih.gov Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on factors like intermolecular interactions and conformational strain.

Prediction of Ligand-Protein Binding Affinities and Interaction Modes

Molecular docking studies on this compound derivatives have been instrumental in predicting their binding affinities and clarifying their interaction modes with various protein targets. For example, novel sulfonamide derivatives incorporating the this compound scaffold were docked against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), a key target for antibacterial agents. nih.gov The results of these simulations are ranked by a scoring function, which estimates the binding free energy. Lower scores typically indicate a higher binding affinity.

These studies reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the amide N-H) and acceptors (like carbonyl oxygens in the protein backbone or side chains).

Van der Waals Interactions: Non-specific attractive or repulsive forces that are significant in the close packing of the ligand within the binding pocket.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein. nih.gov

Hydrophobic Interactions: The favorable placement of nonpolar groups (like the propyl chain and phenyl ring) into nonpolar pockets of the protein.

In a study involving inhibitors for the main protease of COVID-19, the binding free energy of a complex was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) method. nih.gov This analysis showed that van der Waals forces provided the most significant contribution to the binding energy, highlighting the importance of shape complementarity between the ligand and the active site. nih.gov

Representative Docking Study on an this compound Derivative

LigandProtein TargetKey Predicted InteractionsSignificance
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (B126)Dihydropteroate Synthase (DHPS) (PDB: 1AJ0)Hydrogen bonding, Hydrophobic interactionsPrediction of antibacterial activity by targeting bacterial folate synthesis. nih.gov
2-hydroxy-3,5-diisopropyl-N-propylbenzamideHuman LRH-1 (NR5A2) (PDB: 3PLZ)Covalent docking to Cys346, hydrophobic interactionsIdentification of a chemical probe for activating a nuclear receptor. plos.org
2-((3-Chloroquinoxalin-2-yl)amino)-N-propylbenzamideCOVID-19 Main ProteaseVan der Waals, Electrostatic, Hydrogen bondingDesign of potential viral protease inhibitors. nih.gov

Elucidation of Molecular Recognition Mechanisms

Beyond predicting binding affinity, molecular modeling helps elucidate the complex mechanisms of molecular recognition—the process by which a ligand selectively binds to its target protein. By visualizing the docked poses, researchers can understand why certain ligands are potent inhibitors while others are not. For instance, the orientation of the this compound core within a binding pocket can determine which functional groups are positioned to make critical hydrogen bonds or hydrophobic contacts. nih.gov

More advanced computational techniques like proteochemometric modeling (PCM) further enhance this understanding. PCM integrates chemical information from a library of ligands and structural information from multiple related protein targets. oup.comoup.com By training machine learning models on this combined dataset, PCM can identify the key features on both the ligand and the protein that govern binding. This approach moves beyond single-target docking to uncover broader patterns of molecular recognition across entire protein families, which is invaluable for predicting off-target effects or designing broad-spectrum inhibitors. oup.com

Theoretical Vibrational Spectroscopy: Prediction and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations, primarily using DFT methods like B3LYP with basis sets such as 6-311G(d,p), can predict the vibrational frequencies and intensities of a molecule. mdpi.comresearchgate.net

For this compound and its derivatives, these calculations begin with finding the molecule's lowest energy geometry (optimization). A subsequent frequency calculation confirms that this structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and yields a set of predicted vibrational modes. mdpi.comresearchgate.net

Comparing these theoretical spectra with experimental FTIR data serves two main purposes:

Validation of the Computed Structure: A good correlation between the predicted and measured frequencies provides confidence that the computationally optimized geometry is an accurate representation of the actual molecular structure.

Assignment of Spectral Bands: Experimental spectra often contain complex, overlapping bands. Theoretical calculations help to definitively assign specific bands to particular molecular motions, such as the C=O stretch of the amide, the N-H bend, C-H stretches of the propyl and phenyl groups, and phenyl ring vibrations. nih.gov

For example, in a study of 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations were performed to establish the optimized molecular structure, and the calculated parameters were compared with experimental results. mdpi.comresearchgate.net

Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound Derivatives

Vibrational ModeTypical Experimental Range (FTIR)Typical DFT-Calculated RangeAssignment
N-H Stretch3185–3350Calculated values are often slightly higher before scalingAmide N-H group vibration. nih.govnih.gov
C-H Stretch (Aromatic)~3060Corresponds well with experimental dataPhenyl ring C-H bonds. nih.gov
C-H Stretch (Aliphatic)2870–2970Corresponds well with experimental dataPropyl group C-H bonds. nih.gov
C=O Stretch (Amide I)1630–1680Corresponds well with experimental dataAmide carbonyl group vibration. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govsnu.ac.kr It calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one (electronic transitions) upon absorption of light.

For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the strength of the absorption (oscillator strength). The primary electronic transitions in this molecule involve promoting electrons from π orbitals in the benzene (B151609) ring and the amide group to higher energy π* orbitals. The most important of these is often the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.

TD-DFT studies are particularly useful for understanding how chemical modifications affect a molecule's optical properties. For example, TD-DFT calculations on this compound derivatives have shown how adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the HOMO and LUMO energy levels. snu.ac.kr A smaller HOMO-LUMO energy gap generally leads to a red-shift (a shift to a longer wavelength) in the absorption spectrum. mdpi.comresearchgate.net In one study, TD-DFT was used to analyze fluorescent dyads containing a 2-amino-N-propylbenzamide unit, helping to rationalize the energy transfer mechanisms within the molecule. nih.govrsc.org

Calculated Frontier Molecular Orbital Energies for an this compound Derivative

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-(N-allylsulfamoyl)-N-propylbenzamideDFT (B3LYP/6–311G(d,p))--5.3828

Data sourced from a study on a derivative, illustrating the application of the method. mdpi.comresearchgate.net

Research on Functionalized N Propylbenzamide Derivatives

Design Principles for N-Propylbenzamide Analogs

The design of this compound analogs is a strategic process aimed at modulating their properties through precise chemical modifications. This involves a deep understanding of structure-activity relationships, where changes to different parts of the molecule can lead to significant shifts in its behavior. The primary sites for modification are the benzene (B151609) ring and the amide portion of the molecule.

The benzene ring of this compound is a prime target for functionalization. Introducing various substituents onto this aromatic core can dramatically alter the molecule's electronic and steric properties. A common strategy involves exploring a wide chemical space by introducing diverse functionalities during the synthesis of the benzoic acid precursor. wehi.edu.au For instance, the addition of electron-withdrawing groups like halogens (e.g., fluorine, chlorine, bromine) or nitro groups can influence the molecule's reactivity and its ability to participate in intermolecular interactions. acs.orgontosight.ai Conversely, electron-donating groups such as methoxy (B1213986) can also modify these properties. nih.gov

Research has shown that such substitutions can be critical. For example, in studies of related complex molecules, the replacement of a carbonyl bridge with an amide or ether on an aryl moiety resulted in a significant loss of affinity for biological targets like P-gp, highlighting the importance of the specific functionality on the ring system. nih.gov The strategic placement of these functional groups (ortho, meta, or para positions) is also a key design consideration, as it dictates the spatial arrangement of atoms and potential interaction points.

Beyond the benzene ring, the amide linkage and its N-propyl group offer further opportunities for structural diversification. Modifications to the N-alkyl chain, such as altering its length or branching, can impact the molecule's lipophilicity and conformational flexibility. vulcanchem.com Synthetic strategies often allow for the convenient use of various amines during the amide bond formation step, enabling the creation of a diverse set of analogs. wehi.edu.au

The amide bond itself is a critical functional group. Its inherent stability and ability to act as both a hydrogen bond donor and acceptor are central to its role in molecular recognition. Research into related compounds has explored the bioisosteric replacement of the amide with other functional groups, such as heterocycles, to investigate the impact on activity. nih.gov Furthermore, transformations of the amide carbonyl group, for instance through deoxygenative reduction to an amine, represent another avenue for creating structurally distinct derivatives with potentially different chemical behaviors. mdpi.com

Synthesis and Advanced Characterization of Novel Derivatives

The theoretical design of this compound analogs is brought to life through targeted organic synthesis. Researchers have developed and employed various synthetic routes to produce novel derivatives, which are then rigorously characterized using advanced analytical techniques to confirm their structure and understand their properties.

The incorporation of a sulfonamide group (-SO₂NH-) into the this compound structure has yielded derivatives with interesting chemical properties. Sulfonamides are a significant class of compounds, and their inclusion can impart unique characteristics. benchchem.commdpi.com

A notable example is 2-(N-allylsulfamoyl)-N-propylbenzamide . This compound has been synthesized through an efficient one-pot, three-component tandem reaction under ultrasonic cavitation, starting from saccharin, allyl bromide, and propylamine (B44156), achieving an excellent yield of 94%. mdpi.comresearchgate.net The structure of this derivative was unequivocally confirmed through a suite of spectroscopic methods including Infrared (IR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LCMS). mdpi.comresearchgate.net

Further advanced characterization was performed using single-crystal X-ray diffraction, which provided a detailed three-dimensional view of the molecule's structure in the solid state. mdpi.comresearchgate.net This analysis revealed that the molecule's conformation is partly governed by an intramolecular N—H···O hydrogen bond. mdpi.com In the crystal lattice, the molecules are organized into a layered structure through a network of intermolecular N—H···O and C—H···O hydrogen bonds and C—H···π interactions. mdpi.comresearchgate.net

Computational studies using Density Functional Theory (DFT) at the B3LYP/6–311G(d,p) level were employed to calculate the optimized molecular structure, which was then compared with the experimental X-ray data. mdpi.comresearchgate.net These theoretical calculations also provided insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The calculated HOMO-LUMO energy gap for 2-(N-allylsulfamoyl)-N-propylbenzamide was found to be 5.3828 eV. mdpi.comresearchgate.net A Hirshfeld surface analysis further quantified the intermolecular interactions, indicating that H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) contacts are the most significant contributors to the crystal packing. mdpi.comresearchgate.net

Another synthesized sulfonamide derivative is 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (B126) . nih.govexcli.de Its structure was also confirmed using ¹H-NMR and ¹³C-NMR spectroscopy. nih.govexcli.de

Table 1: Characterization Data for 2-(N-allylsulfamoyl)-N-propylbenzamide

ParameterValue / MethodReference
Molecular Formula C₁₃H₁₈N₂O₃S mdpi.comresearchgate.net
Synthesis Method One-pot tandem reaction under sonication mdpi.comresearchgate.net
Yield 94% mdpi.comresearchgate.net
Spectroscopic Characterization IR, ¹H NMR, ¹³C NMR, LCMS mdpi.comresearchgate.net
Structural Analysis Single-crystal X-ray diffraction mdpi.comresearchgate.net
Key Structural Feature Intramolecular N—H···O hydrogen bond mdpi.com
Computational Method DFT (B3LYP/6–311G(d,p)) mdpi.comresearchgate.net
Calculated HOMO-LUMO Gap 5.3828 eV mdpi.comresearchgate.net
Dominant Intermolecular Interactions (Hirshfeld Analysis) H···H (59.2%), H···O/O···H (23.5%) mdpi.comresearchgate.net

Halogenation of the benzene ring is a common synthetic modification. The synthesis of 3-Bromo-N-propylbenzamide has been achieved by reacting 3-bromobenzoic acid with n-propylamine. wehi.edu.au The resulting compound was purified and characterized by ¹H NMR spectroscopy. wehi.edu.au The structure consists of a benzamide core with a bromine atom at the meta-position and an N-propyl group. ontosight.ai

Similarly, 4-Chloro-N-propylbenzamide has been synthesized and characterized. rsc.org The general synthesis for such compounds involves the acylation of the amine (propylamine) with the corresponding acyl chloride (e.g., 4-chlorobenzoyl chloride). vulcanchem.com Polyfluorinated derivatives, such as 2,3,4,5-Tetrafluoro-N-propylbenzamide , have also been prepared from the corresponding tetrafluorobenzoic acid and purified by column chromatography. nih.gov

Table 2: Selected Halogenated this compound Derivatives and Their Synthesis

Compound NameSynthetic PrecursorsCharacterizationReference
3-Bromo-N-propylbenzamide 3-Bromobenzoic acid, n-Propylamine¹H NMR wehi.edu.au
4-Chloro-N-propylbenzamide 4-Chlorobenzoyl chloride (analogous), PropylamineGC-MS rsc.org
2,3,4,5-Tetrafluoro-N-propylbenzamide 2,3,4,5-Tetrafluorobenzoic acid, Propylamine¹H NMR, Column Chromatography nih.gov

The introduction of methoxy, nitro, and cyano groups onto the benzamide scaffold has also been explored. For example, 4-Nitro-N-propylbenzamide can be synthesized by the reaction of 4-nitrobenzoyl chloride with propylamine. sigmaaldrich.com This derivative can serve as a precursor for other compounds, such as 4-amino-N-substituted amines, through catalytic hydrogenation. sigmaaldrich.com In other research, 2-Amino-5-nitro-N-propylbenzamide was prepared by reacting 6-nitroisatoic anhydride (B1165640) with propylamine, yielding a product characterized by FT-IR spectroscopy. mdpi.com

A derivative named 4-(hydroxymethyl)-3-nitro-N-propylbenzamide has been used as a starting material in photochemical cyclization reactions to produce indazolone structures. rsc.orgrsc.org Research on related benzamide structures has also detailed the synthesis of methoxy and cyano-substituted analogs. For instance, a 2-methoxy substituted benzamide was prepared, and a synthetic scheme for introducing a 5-cyano group onto a 2-methylbenzamide (B88809) moiety has been outlined, involving the iodination of o-toluic acid as a key step. nih.gov

Heterocyclic Ring Systems Incorporating this compound Scaffolds

The integration of heterocyclic moieties into the this compound framework is a significant area of research, aiming to generate novel compounds with diverse biological activities. These modifications can dramatically alter the parent molecule's physicochemical properties and its interaction with biological targets.

One notable example is N-propyl-4-(1H-tetrazol-1-yl)benzamide , where a tetrazole ring is attached to the benzamide core. Research indicates that tetrazole derivatives like this compound can act as enzyme inhibitors, with the tetrazole ring functioning as a bioisostere for a carboxylic acid group, allowing it to bind to enzyme active sites. benchchem.com Studies have also pointed to the antimicrobial potential of such derivatives. benchchem.com

Another complex derivative is 4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]-N-propylbenzamide . This molecule features a sophisticated, multi-ring heterocyclic system appended to the benzamide structure. ontosight.ai Compounds with similar complex heterocyclic systems linked to a benzamide moiety are often investigated for a range of therapeutic applications, including anticancer and anti-inflammatory effects, due to their potential to interact with various protein targets like kinases or G-protein coupled receptors. ontosight.ai

The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has also been explored. In one study, a series of these compounds demonstrated significant biological activities, including potent larvicidal effects against mosquito larvae and broad-spectrum fungicidal activity against various fungi. nih.gov For instance, compound 7a from the series showed 100% larvicidal activity at a concentration of 10 mg/L. nih.gov

Furthermore, research into N-{3-[(1,1-dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs has identified potent inhibitors of the Kv1.3 potassium channel. nih.gov This channel is a target for immunosuppressive therapies. These compounds incorporate a benzothiazole (B30560) ring system, highlighting another strategy for creating biologically active this compound derivatives. nih.gov

A compound identified as 2-chloro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]benzamide incorporates a pyridine (B92270) ring and also features a modified propyl chain. ontosight.ai The presence of the heterocyclic pyridine ring, combined with other structural features, suggests potential interactions with various biological targets, a common characteristic of the broader benzamide class of compounds. ontosight.ai

Compound NameIncorporated Heterocycle(s)Noted Research Area / Biological ActivityReference
N-propyl-4-(1H-tetrazol-1-yl)benzamideTetrazoleEnzyme inhibition, Antimicrobial activity benchchem.com
4-[(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl]-N-propylbenzamidePyrido[2,3-e]pyrrolo[1,2-a]pyrazinePotential anticancer, anti-inflammatory activity ontosight.ai
Benzamides substituted with pyridine-linked 1,2,4-oxadiazolePyridine, 1,2,4-OxadiazoleLarvicidal, Fungicidal activity nih.gov
N-{3-[(1,1-dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogsBenzothiazoleKv1.3 potassium channel inhibition nih.gov
2-chloro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]benzamidePyridineGeneral pharmacological interest due to benzamide structure ontosight.ai

Benzamide Derivatives with Modified Propyl Chains or Substituted Amide Nitrogens

Modifications to the N-propyl chain or substitutions on the amide nitrogen of this compound are key strategies for developing new derivatives with tailored properties. These changes can influence the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby affecting its biological activity.

An example of a modified propyl chain is seen in N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide . ontosight.ai This compound features hydroxyl and methoxyphenoxy groups on the propyl chain. The presence of these functional groups introduces potential sites for hydrogen bonding and other non-covalent interactions with biological targets, which is a subject of research interest for potential anti-inflammatory or antimicrobial applications. ontosight.ai In a separate study, a new compound, 2-(N-allylsulfamoyl)-N-propylbenzamide , was synthesized where the benzamide ring is substituted at the 2-position with an N-allylsulfamoyl group. mdpi.comresearchgate.net

Substitution on the amide nitrogen itself has been explored to create novel analogs. The compound 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide is a sulfonamide derivative where the amide nitrogen is bonded to both a propyl group and a 4-methylphenylsulfonyl group. science.gov This type of substitution significantly alters the chemical nature of the amide group. science.gov Research into similar N-substituted benzamide derivatives has been conducted to discover compounds with potential antiproliferative activities. nih.gov

Further illustrating this strategy, a series of N-[2-hydroxycarbamoyl-2-(piperazinyl) ethyl] benzamide compounds included N-((S)-2-hydroxycarbamoyl-2-(4-isobutyryl-piperazin-1-yl)ethyl)-4-(2-methylpyridin-4-yl-methoxy)-N-propylbenzamide . google.com This complex molecule demonstrates simultaneous substitution on the amide nitrogen with a propyl group and a larger functionalized ethyl group, alongside modifications to the benzamide ring. google.com

Compound NameModification TypeKey Structural FeaturesReference
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamideModified Propyl ChainHydroxy and 4-methoxyphenoxy groups on the propyl chain ontosight.ai
2-(N-allylsulfamoyl)-N-propylbenzamideRing SubstitutionN-allylsulfamoyl group on the benzamide ring mdpi.comresearchgate.net
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamideSubstituted Amide NitrogenAmide nitrogen is part of a sulfonamide group science.gov
N-((S)-2-hydroxycarbamoyl-2-(4-isobutyryl-piperazin-1-yl)ethyl)-4-(2-methylpyridin-4-yl-methoxy)-N-propylbenzamideSubstituted Amide Nitrogen & Ring SubstitutionAmide N has both a propyl and a complex functionalized ethyl group google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogs influences their biological activity. These studies guide the rational design of more potent and selective compounds.

Key findings from various SAR studies on benzamide derivatives can be summarized by the type of structural modification:

Substitution on the Benzamide Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For N-propyl-4-(1H-tetrazol-1-yl)benzamide derivatives, the presence of electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide portion was found to enhance enzyme inhibition. benchchem.com In another study of N-substituted benzamide derivatives with antiproliferative activity, it was noted that adding a chlorine atom or a nitro-group to the phenyl ring significantly decreased the compound's activity. nih.gov This highlights that the electronic effects of substituents are highly context-dependent.

Modification of the N-Alkyl Chain: The N-propyl group itself is a key determinant of activity. Its length and lipophilicity can be fine-tuned. For example, in tetrazole-benzamide derivatives, it was noted that longer alkyl chains (e.g., butyl vs. propyl) could improve lipophilicity and membrane permeability, but potentially at the cost of reduced solubility. benchchem.com The introduction of functional groups, such as in N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide, creates new potential interaction points with biological targets, which can be explored through SAR studies to design analogs with improved properties. ontosight.ai

Substitution on the Amide Nitrogen: Altering the substitution on the amide nitrogen can lead to significant changes in potency. In a study of benzenesulfonamide (B165840) analogues designed as NLRP3 inflammasome inhibitors, structural modifications on the N-substituents of the sulfonamide moiety were generally well-tolerated, and introducing bulky groups tended to yield analogs with improved potency. nih.gov This suggests that the space around the amide nitrogen can accommodate larger functional groups, which can be exploited to enhance target binding.

Incorporation of Heterocyclic Systems: As detailed in section 5.2.4, attaching heterocyclic rings to the this compound scaffold is a common and effective strategy. The SAR of these hybrid molecules depends on the nature of the heterocycle. For instance, the tetrazole ring in N-propyl-4-(1H-tetrazol-1-yl)benzamide acts as a bioisostere for a carboxylic acid, a feature crucial to its enzyme inhibitory activity. benchchem.com For N-{3-[(1,1-dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs, the specific benzothiazole system was key to their activity as Kv1.3 channel blockers. nih.gov

Computational docking and modeling are often used alongside synthesis and biological testing to rationalize these SAR findings and predict the binding modes of new analogs. vulcanchem.comresearchgate.net

Biological and Biomedical Research Applications

Mechanistic Studies of Biological Interactions

The functional groups of the N-Propylbenzamide structure, particularly the amide linkage, are capable of forming crucial hydrogen bonds with the active sites of enzymes or the binding pockets of receptors, which facilitates biological activity. evitachem.com The benzene (B151609) ring and the propyl group contribute to hydrophobic and van der Waals interactions, further influencing the binding affinity and specificity of its derivatives.

The this compound scaffold is a constituent of various synthetic molecules designed to inhibit specific enzymes. The following sections detail the inhibitory activities of its derivatives against several key enzyme targets.

Recent studies have highlighted that secondary sulfonamides, which can be derived from an this compound backbone, possess significant potential for the selective inhibition of carbonic anhydrase (CA) isozymes. mdpi.comresearchgate.net CAs are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.gov

Derivatives incorporating the this compound structure have been synthesized and evaluated for their inhibitory effects. For instance, a study on 2-(N-allylsulfamoyl)-N-propylbenzamide noted its potential to selectively inhibit CA isozymes. mdpi.comresearchgate.net While specific kinetic data for this compound was not detailed in the available literature, other complex benzamide (B126) sulfonamide derivatives have been assessed. One such study reported an IC₅₀ value for a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-propylbenzamide derivative against CA-II. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase (CA)

Compound Target Isozyme Inhibition (IC₅₀)
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-propylbenzamide CA-II 0.90 ± 0.31 µM researchgate.net

Glutamate Carboxypeptidase II (GCPII) is a zinc metalloenzyme that plays a role in neurological disorders by cleaving N-acetylaspartylglutamate (NAAG) to produce glutamate. nih.govnih.gov Inhibition of GCPII is considered a promising neuroprotective strategy. nih.gov

Research has indicated that secondary sulfonamides, a class of compounds that includes derivatives of this compound, have potential for inhibiting GCPII. mdpi.comresearchgate.netresearchgate.net Specifically, studies on compounds like 2-(N-allylsulfamoyl)-N-propylbenzamide suggest their prospective application in GCPII inhibition. mdpi.comresearchgate.net However, the primary focus of GCPII inhibitor development has been on urea-based and phosphonate-based structures, with limited published kinetic data for benzamide-type inhibitors. nih.gov

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme in plants that regulates the level of cytokinins, a class of phytohormones controlling cell division and various developmental processes. frontiersin.orgjournalijecc.com Inhibiting CKX can lead to increased cytokinin levels, which has potential applications in agriculture for enhancing crop yield and stress tolerance. frontiersin.orgfrontiersin.orgnih.gov

The development of CKX inhibitors has been an area of active research in agrochemistry. frontiersin.org The most prominent and effective inhibitors of this enzyme are typically derivatives of diphenylurea and thidiazuron (B128349) (TDZ). frontiersin.org Recent studies continue to focus on novel urea (B33335) derivatives, some of which exhibit highly potent inhibition with sub-nanomolar IC₅₀ values. nih.gov A review of the scientific literature reveals no established link between the this compound scaffold and the inhibition of Cytokinin Oxidase/Dehydrogenase. Research in this area has concentrated on different chemical classes of compounds. frontiersin.orgfrontiersin.orgnih.gov

The versatile this compound structure has been incorporated into inhibitors targeting a range of other enzymes.

Histone Deacetylases (HDACs): Benzamides are a known class of HDAC inhibitors. ontosight.ainih.gov These enzymes are crucial in gene expression regulation, and their inhibitors are investigated as anti-cancer agents. nih.gov Studies on various benzamide derivatives have reported IC₅₀ values in the micromolar range. For example, a series of newly synthesized benzamide derivatives showed inhibitory activity against histone deacetylase with IC₅₀ values between 2 and 50 µM. nih.gov More complex benzamide-containing structures have demonstrated potent inhibition, such as a derivative with an IC₅₀ of 214 nM against HDAC6. bindingdb.org

Dihydropteroate (B1496061) Synthase (DHPS): This bacterial enzyme is a target for sulfonamide antibiotics. A computational docking study investigated the binding of 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide to the DHPS receptor, suggesting its potential as an antibacterial agent. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Synthetic 5-styrylbenzamide derivatives have been evaluated for their anticholinesterase activity, with some compounds showing significant inhibition with IC₅₀ values in the low micromolar range against both AChE and BChE. nih.gov

Table 2: Inhibitory Activity of Benzamide Derivatives against Other Enzyme Targets

Derivative Class Enzyme Target Inhibition (IC₅₀)
Benzamide derivatives Histone Deacetylase 2 - 50 µM nih.gov
N-hydroxy...benzamide derivative Histone Deacetylase 6 (HDAC6) 214 nM bindingdb.org
4-halogenostyryl N²-tosyl benzamide Acetylcholinesterase (AChE) 4.3 - 7.8 µM nih.gov
5-styrylbenzamide derivative Butyrylcholinesterase (BChE) 4.7 ± 0.32 µM nih.gov

The this compound scaffold is present in ligands designed to bind with high affinity to various neurotransmitter receptors, highlighting its importance in the development of centrally acting agents.

Dopamine (B1211576) Receptors: The D₂ and D₃ dopamine receptors are significant targets for antipsychotic medications. nih.gov The benzamide structure is a classic feature of many D₂/D₃ receptor antagonists. nih.gov Research on benzolactam derivatives, which are structurally related to benzamides, has demonstrated high binding affinities for both D₂ and D₃ receptors, with some compounds exhibiting Kᵢ values below 50 nM. redheracles.net For instance, certain 2-methoxyphenyl derivatives of benzolactams showed high affinity for the D₃ receptor. redheracles.net While direct binding data for this compound is not available, the related agonist N-propyl-norapomorphine (NPA) shows very high affinity (Kᵢ of 0.3 nM) for D₃ receptors. nih.gov

Serotonin (B10506) and Bradykinin (B550075) Receptors: Derivatives of this compound have also been explored for their interaction with other receptor systems. A study involving a 3,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide derivative demonstrated effective binding to serotonin receptors. benchchem.com Furthermore, certain N-arylsulfonamide derivatives, which can be constructed from a benzamide core, are known to act as bradykinin B1 receptor antagonists, which are of interest for treating pain and inflammation. google.com

Table 3: Receptor Binding Affinities of Benzamide-Related Ligands

Ligand Class Receptor Target Binding Affinity (Kᵢ)
Benzolactam derivatives Dopamine D₂/D₃ < 50 nM redheracles.net
N-propyl-norapomorphine (NPA) Dopamine D₃ 0.3 nM nih.gov
Benzolactam derivative (12f) Serotonin 5-HT₂ₐ 10 nM redheracles.net

This compound as a Metabolite in Cancer Metabolism: Mechanistic Insights

This compound has been identified as a human metabolite, with its presence notably observed in the context of cancer metabolism. ebi.ac.uknih.govebi.ac.ukvulcanchem.com Its classification as a metabolite stems from studies utilizing mass spectrometry to profile metabolic changes in cancer cells under various conditions. ebi.ac.uk

A significant study in this area investigated the distinct metabolic responses of an ovarian cancer cell line and its corresponding isogenic cancer stem cells. ebi.ac.uk Researchers exposed the cells to in vitro environmental changes designed to mimic a tumor microenvironment, including the presence of chemotherapeutics like docetaxel, glucose deprivation, and hypoxia. The analysis revealed that this compound was among the metabolites detected, highlighting its presence within the complex metabolic landscape of cancer. ebi.ac.uk

The research underscored that the metabolic profiles of ovarian cancer cells and their cancer stem cell counterparts diverge considerably under these stresses. ebi.ac.uk For instance, hypoxia had a more pronounced effect on the metabolism of the general ovarian cancer cells, whereas glucose deprivation more significantly altered the metabolism of the cancer stem cells. ebi.ac.uk While these findings position this compound within the intricate network of cancer metabolism, the specific mechanistic role it plays remains an area of ongoing investigation. smolecule.com Its identification as a metabolite suggests a potential involvement in tumor biology, possibly through interactions with enzymes that regulate tumor growth or proliferation, but concrete pathways have yet to be fully elucidated. evitachem.com The field of metabolomics continues to be applied to gain a system-wide understanding of altered metabolic pathways in cancer, which may in the future clarify the precise function of specific metabolites like this compound. carcinogenesis.com

Molecular Mechanisms of Antimicrobial Activity of this compound Derivatives

The benzamide class of compounds, to which this compound belongs, is actively investigated for a range of pharmacological activities, including antimicrobial properties. ontosight.ainanobioletters.comontosight.ai Derivatives of this compound are synthesized and studied as potential intermediates for pharmaceuticals targeting bacterial infections. smolecule.com While research into the broad class of benzamides is promising, specific molecular mechanisms of action for this compound derivatives are not yet extensively detailed in the literature.

Generally, the antimicrobial activity of therapeutic agents can be attributed to several core mechanisms:

Disruption of Membrane Integrity: Many antimicrobial compounds act by interacting with the bacterial cell membrane, altering its permeability, which leads to leakage of cytoplasmic contents and cell death. mdpi.commdpi.com

Inhibition of Cell Wall Synthesis: Some agents, like β-lactam antibiotics, block the synthesis of peptidoglycan, a critical component of the bacterial cell wall, thereby compromising the cell's structural integrity. openstax.org

Inhibition of Macromolecule Synthesis: This can involve blocking the synthesis of proteins, DNA, or RNA, which are essential for bacterial survival and replication. mdpi.comopenstax.org

Inhibition of Metabolic Pathways: Certain drugs act as antimetabolites, inhibiting key enzymes in essential metabolic pathways, such as folic acid synthesis. openstax.org

Studies on various benzamide derivatives have shown activity against strains like B. subtilis and E. coli. nanobioletters.com The proposed, though not confirmed, mechanisms for these compounds include the ability to penetrate the bacterial cell wall or to effectively bind to a specific cellular receptor site. nanobioletters.com The development of resistance to existing antibiotics has spurred research into new compounds, and combination therapies that pair antibiotics with inhibitors of resistance mechanisms are also a key strategy. nih.gov Further research is required to pinpoint the precise molecular targets and pathways through which this compound derivatives may exert any antimicrobial effects.

Elucidation of Anti-inflammatory Pathways Modulated by this compound Compounds

Research has identified that compounds in the benzamide family possess significant anti-inflammatory properties, acting on key signaling pathways that regulate the inflammatory response. nih.gov A primary mechanism for the anti-inflammatory action of certain N-substituted benzamides is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a central regulator of inflammation, and its inhibition prevents the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies involving the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of TNF-α production, supporting the role of the NF-κB pathway as a key target. nih.gov

This compound itself has been linked to the modulation of inflammatory pathways. It is a constituent of the essential oil from the plant Evodia rutaecarpa, which has been studied for its biological activities. nih.gov Research on this essential oil suggests that this compound contributes to its effects on the immune system by regulating the production of specific cytokines. nih.gov This includes the modulation of Th1 cytokines, such as Interleukin-2 (IL-2), and Th2 cytokines, like Interleukin-10 (IL-10). nih.gov Furthermore, its presence was associated with changes in the levels of other pro-inflammatory cytokines, including IL-1β, IL-6, and TNF, secreted by macrophages. nih.gov

The table below summarizes the key anti-inflammatory pathways and molecular targets associated with this compound and related compounds.

Compound ClassPathway/TargetEffect
N-substituted BenzamidesNF-κB Transcription FactorInhibition of activity, leading to reduced pro-inflammatory gene transcription. nih.gov
N-substituted BenzamidesTumor Necrosis Factor-alpha (TNF-α)Dose-dependent inhibition of production. nih.gov
This compoundTh1/Th2 CytokinesRegulation of Interleukin-2 (IL-2) and Interleukin-10 (IL-10) production. nih.gov
This compoundMacrophage-secreted CytokinesModulation of IL-1β, TNF, IL-6, and IL-10 levels. nih.gov

Anticancer Mechanisms and Identification of Cellular Targets

This compound and its structural relatives in the benzamide class have been investigated for their anticancer potential, with research pointing to several possible mechanisms of action and cellular targets.

One identified mechanism is the modulation of the immune response. As a component of E. ruticarpa essential oil, this compound has been implicated in the oil's anticancer effects against the PC-3 prostate cancer cell line. nih.gov The proposed mechanism involves the regulation of Th1 (IL-2) and Th2 (IL-10) cytokine production by splenocytes, suggesting that this compound may exert its effects by influencing the body's immune response to tumor cells. nih.gov

Induction of apoptosis, or programmed cell death, is a hallmark of many chemotherapeutic agents and a key anticancer mechanism for several benzamide derivatives. nih.gov The anti-tumor properties of some benzamides are linked to their ability to inhibit the NF-κB transcription factor, which not only suppresses inflammation but also leads to the induction of apoptosis. nih.gov Furthermore, studies on newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives showed potent cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast), SUIT-2 (pancreatic), and HT-29 (colorectal). nih.govresearchgate.net The mechanism was confirmed to be apoptosis, as evidenced by morphological changes in the cells and cell cycle analysis showing an increase in the sub-G1 cell population, which is characteristic of apoptotic cells. nih.gov

The identification of specific cellular targets is another crucial aspect of cancer research. While targets for this compound itself are still being fully elucidated, related benzamide compounds have been shown to act on specific enzymes. For example, the complex benzamide derivative NCL1 is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in gene expression. tandfonline.com Inhibition of LSD1 by this compound blocks cell proliferation in prostate, glioma, and breast cancer cell lines. tandfonline.com This demonstrates that the benzamide scaffold can be modified to create highly specific inhibitors of enzymes that are critical for cancer cell growth. evitachem.comtandfonline.com

MechanismDescriptionExample Target/Cell Line
Immunomodulation Regulation of cytokine production (e.g., IL-2, IL-10) to influence the immune response against cancer cells. nih.govPC-3 (Prostate Cancer) nih.gov
Apoptosis Induction Triggering programmed cell death in cancer cells. This can be mediated by inhibiting survival pathways like NF-κB or other intrinsic pathways. nih.govnih.govMDA-MB-231 (Breast), HT-29 (Colorectal) nih.gov
Enzyme Inhibition Direct inhibition of specific enzymes essential for cancer cell proliferation and survival. evitachem.comtandfonline.comLysine-Specific Demethylase 1 (LSD1) by a related benzamide derivative. tandfonline.com

This compound as a Chemical Biology Probe

Chemical biology utilizes small molecules as probes to explore and manipulate biological systems, providing insights into complex cellular processes. cnio.es this compound serves as such a tool, enabling researchers to investigate biological pathways and identify new therapeutic targets. evitachem.comescholarship.org

Use in Elucidating Complex Biological Pathways

This compound and its analogs are employed as research tools to dissect complex biological phenomena. evitachem.com Its identification as a metabolite in cancer studies makes it a valuable probe for investigating the altered metabolic pathways that are a hallmark of cancer. ebi.ac.ukcarcinogenesis.com By tracking its levels and effects, researchers can gain a better understanding of the metabolic reprogramming that occurs in tumor cells.

Furthermore, this compound has been synthesized specifically to function as a probe to study the effects of structural modifications on biological activity. escholarship.org In chemical biology, this structure-activity relationship (SAR) approach is fundamental. By creating a series of related compounds and testing their effects, scientists can determine which parts of a molecule are essential for its biological function. This helps in mapping the interactions between the small molecule and its cellular target, thereby elucidating the target's role in a given pathway. The use of a chemical probe alongside a structurally similar but biologically inactive control compound is a powerful strategy to validate that an observed effect is due to a specific molecular interaction. nih.gov

Strategies for Identification of Novel Biological Targets

Identifying the precise cellular targets with which a chemical probe interacts is a central goal in chemical biology. Several strategies can be employed to discover the biological targets of this compound and its derivatives.

Computational Docking: This in silico method uses computer algorithms to predict how a small molecule like this compound might bind to the three-dimensional structures of known proteins. evitachem.com By screening large libraries of protein structures, computational docking can generate hypotheses about potential binding partners and mechanisms of action, which can then be validated experimentally. evitachem.com

Effect-Directed Analysis (EDA): This experimental approach is used to identify active compounds within a complex mixture. acs.org In this strategy, a biological sample or extract is first separated into multiple fractions. Each fraction is then tested for a specific biological activity (e.g., cytotoxicity, receptor activation). The fractions that show the highest activity are subjected to detailed chemical analysis, such as mass spectrometry, to identify the specific molecules responsible for the effect. acs.org This strategy could be applied to identify the targets of this compound by observing which cellular pathways are perturbed by its presence.

Structure-Activity Relationship (SAR) Studies: As mentioned previously, the synthesis and testing of a series of analogs of a lead compound is a cornerstone of medicinal chemistry and chemical biology. By systematically altering the structure of this compound—for example, by changing the length of the propyl chain or adding substituents to the benzene ring—researchers can observe how these changes affect its biological activity. vulcanchem.com These studies provide critical information about the chemical features required for target engagement and can guide the design of more potent and selective probes.

Affinity-Based Methods: More advanced techniques involve modifying the chemical probe to include a reactive group or a tag (like biotin). This modified probe is introduced to cells or cell lysates, where it binds to its target. The probe-target complex can then be isolated (a process called "pull-down") and the target protein identified using techniques like mass spectrometry.

Through these and other strategies, this compound can be used not just to perturb biological systems but also to uncover the specific molecular machinery it influences.

Preclinical Research and Lead Optimization Strategies

In the realm of drug discovery, the journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of refinement known as lead optimization. For this compound and its derivatives, this phase is critical for enhancing therapeutic efficacy, improving pharmacological properties, and identifying the most promising candidates for further development. Preclinical research employs a combination of in vitro testing, computational modeling, and protein interaction studies to achieve these goals.

In Vitro Biological Screening and Efficacy Assessment Methods

In vitro biological screening represents a foundational step in preclinical research, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. For this compound and its analogs, various assays are employed to determine their potential efficacy across different therapeutic areas.

One of the most common methods is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to evaluate the antiproliferative activity of benzamide derivatives against a panel of human cancer cell lines. acs.orgresearchgate.net Research on flavonoid-based amide derivatives, for instance, has demonstrated varying levels of cytotoxicity against lines such as MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and HepG2 (liver cancer), with IC₅₀ values—the concentration required to inhibit 50% of cell growth—serving as a key metric of potency. nih.gov

Another critical in vitro method is cell cycle analysis. vulcanchem.com This technique helps to elucidate the mechanism by which a compound exerts its cytotoxic effects. By treating cancer cells with a benzamide derivative, researchers can determine if the compound induces cell death by arresting the cell cycle at a specific phase (e.g., G1, S, or G2/M) or by triggering apoptosis (programmed cell death), often identified by an increase in the sub-G1 cell population. vulcanchem.com

For potential antimicrobial applications, the broth dilution technique is a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs. tandfonline.com This assay establishes the lowest concentration of a compound that prevents visible growth of a particular microbe. Furthermore, for pathogens like Pseudomonas aeruginosa, which are known for forming resilient biofilms, specific anti-biofilm assays are conducted to screen for compounds that can inhibit biofilm formation, a major contributor to antibiotic resistance. mdpi.com

Table 1: Examples of In Vitro Efficacy Assessment for Benzamide Analogs

Assay TypeCell Line / OrganismCompound Type StudiedEndpoint MeasuredExample FindingReference
Cytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)Flavonoid-based amidesIC₅₀ ValueCompound 7t showed an IC₅₀ of 1.76 ± 0.91 μM, more potent than the control drug 5-Fu. nih.gov
Cell Cycle AnalysisMDA-MB-231 (Breast Cancer)Benzamide derivativesCell Cycle Phase Distribution (%)Compound 5l (30 μM) significantly increased the sub-G1 population, indicating apoptosis induction. vulcanchem.com
Antimicrobial SusceptibilityS. aureusQuinoline derivativesMinimum Inhibitory Concentration (MIC)Compound 4 showed potent activity with an MIC value of 6.25 μg/mL. researchgate.net
Anti-biofilm ActivityP. aeruginosaChromone carboxamides% Biofilm InhibitionCompound 6n resulted in 90.9 ± 9.9% biofilm inhibition at 50 µM. mdpi.com

Computational Drug Design and Virtual Screening Approaches for this compound Analogs

Computational methods have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govkeystonesymposia.org For this compound analogs, these in silico techniques allow for the exploration of vast chemical spaces to design novel molecules with improved affinity, selectivity, and pharmacokinetic profiles. nih.gov

Virtual Screening is a key computational strategy used to search large libraries of chemical compounds, such as the ZINC database, to identify molecules that are likely to bind to a specific biological target. ontosight.ainih.gov This process begins with a known target protein structure. A computational docking program then predicts how each molecule in the library fits into the target's binding site and estimates the binding affinity. researchgate.net This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and in vitro testing, saving significant time and resources. globalresearchonline.net

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target protein is known. nih.gov Docking simulations are used to analyze the binding mode of this compound or its analogs within the protein's active site. vulcanchem.comevitachem.com These simulations can reveal key interactions, such as hydrogen bonds formed by the amide group, and provide insights into how modifications to the N-propyl or benzoyl moieties could enhance binding affinity. researchgate.netevitachem.com

Fragment-Based Drug Discovery (FBDD) is another powerful approach. lifechemicals.com It involves screening smaller, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. Once these fragments are identified, they can be optimized into more potent leads through strategies like: lifechemicals.com

Fragment Growing: Attaching additional chemical groups to the fragment to make new interactions with the protein.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.

These computational approaches enable a rational design cycle, where predictions from computer models guide chemical synthesis, and the results from biological testing are used to refine the computational models further.

Protein Interaction Studies for Therapeutic Potential

Understanding how this compound and its analogs interact with specific proteins at a molecular level is crucial for validating their therapeutic potential and mechanism of action. The benzamide scaffold is a versatile structure known to interact with a wide range of biological targets, suggesting broad therapeutic possibilities. ontosight.aiontosight.ai

The amide functional group is a key player in these interactions, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), facilitating strong binding to the active sites of enzymes and receptors. evitachem.com Research into benzamide derivatives has identified several important classes of protein targets.

Inhibitors of Protein-Protein Interactions (PPIs): Some of the most challenging and high-value targets in drug discovery are PPIs, which are often implicated in cancer. Research has shown that derivatives of this compound can be developed as antagonists of the BCL-2 family of proteins, such as BCL-XL, which are key regulators of apoptosis. wehi.edu.au Similarly, isoindolinone derivatives, which can be synthesized from this compound, have been evaluated as inhibitors of the MDM2-p53 interaction. scispace.com Disrupting this interaction can reactivate the p53 tumor suppressor pathway, offering a promising strategy for cancer therapy. One study identified that an N-propyl substituted isoindolinone derivative was significantly more potent than its N-benzyl counterpart in inhibiting the MDM2-p53 interaction. scispace.com

Enzyme Inhibitors: Benzamide derivatives have been extensively studied as enzyme inhibitors. For example, certain analogs act as histone deacetylase (HDAC) inhibitors, which are an important class of anti-cancer agents. nih.gov

Ion Channel Modulators: The Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family, has been identified as a target for benzamide analogs. Specific N-(thiazol-2-yl)-benzamide derivatives have been characterized as the first selective antagonists for this channel, suggesting potential applications in neurological or endocrine disorders where ZAC is implicated. nih.gov

These studies underscore the versatility of the this compound scaffold. By modifying its structure, medicinal chemists can target a diverse array of proteins, paving the way for potential therapies in oncology, neurology, and beyond.

Table 2: Protein Targets and Therapeutic Potential of this compound Analogs

Protein TargetCompound Class/Analog StudiedNature of InteractionPotential Therapeutic AreaReference
MDM2-p53 InteractionN-propyl isoindolinone derivativesAntagonist; disrupts protein-protein interactionOncology scispace.com
BCL-XLN-Propyl-biphenyl-3-carboxamideAntagonist; binds in the hydrophobic BH3 grooveOncology wehi.edu.au
Zinc-Activated Channel (ZAC)N-(thiazol-2-yl)-benzamide analogsSelective antagonist of ion channelNeurological/Endocrine Disorders nih.gov
Histone Deacetylases (HDACs)Benzamide derivatives (general)Enzyme inhibitionOncology nih.gov
Indolamine 2,3-dioxygenase-1 (IDO1)Benzimidazole derivativesEnzyme inhibition (heme coordination)Oncology (Immunotherapy) nih.gov

Materials Science and Advanced Applications

Integration of N-Propylbenzamide in Polymer Chemistry as an Additive or Modifier

The incorporation of small molecules as additives or modifiers is a common strategy to enhance the properties and processability of polymers. While specific research on this compound as a polymer additive is limited, its potential can be inferred from the known behavior of similar aromatic amides and small molecules in polymer matrices.

This compound possesses characteristics that suggest its potential utility as a polymer additive, particularly as a plasticizer or processing aid. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains researchgate.netspecialchem.comijiert.org. This is typically achieved by molecules that can position themselves between the polymer chains, thereby increasing the free volume and lowering the glass transition temperature (Tg).

The structure of this compound, with its polar amide group and non-polar phenyl and propyl groups, could allow it to interact favorably with a variety of polymers. The amide group can form hydrogen bonds with polar polymers, while the aromatic and aliphatic parts can interact with non-polar segments through van der Waals forces. These interactions could potentially disrupt polymer chain packing, leading to a plasticizing effect.

Potential Effects of this compound as a Polymer Additive:

PropertyPotential Influence of this compoundRationale
Flexibility IncreaseDisruption of polymer chain packing and reduction of intermolecular forces.
Processability ImproveLowering of melt viscosity and processing temperatures.
Mechanical Strength May decreaseAs with most plasticizers, an increase in flexibility can sometimes come at the expense of tensile strength.
Compatibility Dependent on polymerThe balance of polar (amide) and non-polar (phenyl, propyl) groups will determine its miscibility with different polymers.

It is important to note that the effectiveness of this compound as a polymer modifier would need to be empirically determined for specific polymer systems. Factors such as the molecular weight of the polymer, the concentration of the additive, and the processing conditions would all play a crucial role in the final properties of the material.

Crystal Engineering and Polymorphism Studies of this compound and its Derivatives

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties based on an understanding of intermolecular interactions rsc.org. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of crystal engineering, as different polymorphs can exhibit distinct properties such as solubility, melting point, and stability.

While extensive polymorphic studies specifically on this compound are not widely reported, research on closely related benzamide (B126) derivatives provides significant insights into the factors governing their crystal structures. The crystal packing of benzamides is primarily dictated by a combination of strong N-H···O hydrogen bonds, which form characteristic synthons, and weaker interactions such as C-H···π and π-π stacking researchgate.netnih.gov.

The control over the crystal structure of this compound and its derivatives can be achieved by manipulating crystallization conditions such as solvent, temperature, and the presence of co-formers. The interplay of hydrogen bonding and other non-covalent interactions is key to directing the self-assembly into a specific crystalline form.

By systematically modifying the substituents on the phenyl ring or the N-alkyl group of benzamide, it is possible to tune the intermolecular interactions and thus control the resulting crystal structure and properties. This approach is fundamental in the development of new materials with tailored optical, electronic, or mechanical properties.

Crystallographic Data for a Related this compound Derivative:

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
2-(N-allylsulfamoyl)-N-propylbenzamideMonoclinicP21/cN-H···O, C-H···O, C-H···π

Data sourced from a study on a substituted this compound derivative mdpi.com.

Supramolecular Assemblies and Functional Materials Development

Supramolecular chemistry focuses on the design and synthesis of complex, functional chemical systems held together by non-covalent intermolecular forces sdl.edu.sabeilstein-journals.org. The benzamide moiety is a versatile building block in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds.

This compound and its derivatives have the potential to self-assemble into well-defined supramolecular structures such as fibers, gels, and liquid crystals. The driving forces for this assembly are primarily the hydrogen bonding between the amide groups and π-π stacking interactions between the phenyl rings. The N-propyl group can influence the packing of the molecules and the solubility of the resulting assemblies in different solvents.

A prominent example of the utility of the benzamide group in supramolecular chemistry is the family of benzene-1,3,5-tricarboxamides (BTAs). These molecules self-assemble in solution to form helical, columnar structures stabilized by a network of threefold hydrogen bonds nih.gov. While this compound has a simpler structure, the fundamental principles of self-assembly driven by the benzamide group remain applicable. The interplay between hydrogen bonding and van der Waals interactions involving the propyl chain can lead to the formation of various supramolecular architectures.

Exploration of this compound Derivatives in Catalysis Research (e.g., as Ligands or Organocatalysts)

In the field of catalysis, the design of ligands that can coordinate to a metal center and modulate its reactivity is of paramount importance. This compound derivatives, with their combination of a hard amide oxygen donor and a potentially modifiable phenyl ring, could serve as versatile ligands for transition metal catalysis nih.gov. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the aromatic ring, which in turn can influence the catalytic activity and selectivity of the metal complex.

Furthermore, the benzamide scaffold can be incorporated into chiral molecules to create ligands for asymmetric catalysis. The amide group can participate in hydrogen bonding with the substrate, helping to create a chiral environment around the catalytic center and thus inducing enantioselectivity in the reaction product.

In the realm of organocatalysis, where a small organic molecule accelerates a chemical reaction, derivatives of this compound could also find application. For example, prolinamide derivatives, which contain an amide bond, have been successfully used as organocatalysts in various asymmetric reactions nih.govresearchgate.netrsc.org. By incorporating the this compound moiety into a chiral scaffold, it may be possible to develop novel organocatalysts with unique reactivity and selectivity.

Chemosensor Development Utilizing this compound Scaffolds

Chemosensors are molecules designed to selectively bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence mdpi.commdpi.comresearchgate.netnih.govfrontiersin.org. The benzamide functional group is a useful component in the design of chemosensors, particularly for the detection of metal ions and anions. The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, providing binding sites for various analytes.

By functionalizing the this compound scaffold with a signaling unit (e.g., a fluorophore or chromophore), it is possible to create a chemosensor. Upon binding of an analyte to the benzamide moiety, a change in the electronic properties of the signaling unit can occur, leading to a measurable change in the optical properties of the molecule.

For example, benzamide derivatives have been incorporated into fluorescent chemosensors for the detection of transition metal ions. The coordination of the metal ion to the amide oxygen and other donor atoms in the sensor molecule can lead to a change in the fluorescence intensity or wavelength, allowing for the quantitative detection of the metal ion. The N-propyl group in this compound can be used to modulate the solubility and lipophilicity of the sensor, making it suitable for applications in different environments.

Environmental Fate and Degradation Studies

Photodegradation Pathways and Identification of Degradation Products

The photodegradation of N-Propylbenzamide in the environment is influenced by its ability to absorb ultraviolet (UV) radiation. While direct experimental studies on this compound are limited, the photodegradation pathways can be inferred from studies on similar aromatic amides, such as benzanilide. The primary mechanism anticipated for this compound is a photo-Fries rearrangement.

This reaction involves the homolytic cleavage of the amide C-N bond upon absorption of UV energy, forming a benzoyl radical and an N-propylaminyl radical within a solvent cage. These radicals can then recombine in several ways. The primary pathway leads to the rearrangement of the benzoyl group to the ortho and para positions of the aniline moiety, which in this case is the propylamino group attached to the benzene (B151609) ring. However, since this compound has the propyl group on the nitrogen of the amide, the rearrangement would occur on the benzene ring originating from the benzoyl group. This process would lead to the formation of aminobenzophenone derivatives.

Key potential photodegradation products include:

2-aminobenzophenone derivatives: Formed by the migration of the amide group to the ortho position of the benzene ring.

4-aminobenzophenone derivatives: Formed by the migration of the amide group to the para position.

Benzoic acid and n-propylamine: These can be formed if the radical pair escapes the solvent cage and reacts with other species, or through secondary degradation processes.

The quantum yields for these types of rearrangements are known to be influenced by solvent polarity and the wavelength of irradiation.

Table 1: Potential Photodegradation Products of this compound

Product Class Specific Compound (Postulated) Formation Pathway
Aminobenzophenones 2-(propylamino)benzophenone Photo-Fries rearrangement (ortho)
Aminobenzophenones 4-(propylamino)benzophenone Photo-Fries rearrangement (para)
Cleavage Products Benzoic acid Radical escape and secondary reactions
Cleavage Products n-Propylamine Radical escape and secondary reactions

Biotransformation Mechanisms in Environmental Systems

In soil and aquatic environments, microbial activity is a primary driver of the degradation of organic compounds. For this compound, the most probable biotransformation mechanism is the enzymatic hydrolysis of the amide bond. This is a common pathway for the degradation of benzamide-based pesticides and other related compounds in the environment.

Microorganisms such as bacteria and fungi possess amidase (or acylamidase) enzymes that catalyze the cleavage of the C-N bond in the amide group. This hydrolytic cleavage would break down this compound into its constituent parts:

Benzoic acid: A common natural product that can be further metabolized by microorganisms through the β-ketoadipate pathway, eventually leading to its mineralization into carbon dioxide and water.

n-Propylamine: An aliphatic amine that can be utilized by various microbes as a source of carbon and nitrogen.

The rate of this biotransformation is dependent on various environmental factors, including the composition and activity of the microbial community, soil type, pH, temperature, and moisture content. The presence of other carbon and nitrogen sources can also influence the degradation rate.

Reactivity in Aqueous Environments: Detailed Analysis of Chlorination Reactions and Product Formation

During water treatment processes, the use of chlorine as a disinfectant can lead to the transformation of organic micropollutants. Amides, including this compound, are known to react with chlorine.

The primary reaction involves the substitution of the hydrogen atom on the amide nitrogen with a chlorine atom, leading to the formation of an N-chlorinated amide. In the case of this compound, the reaction with hypochlorous acid (HOCl) or hypochlorite (B82951) (⁻OCl) results in the formation of N-chloro-N-propylbenzamide .

Studies have investigated the kinetics of this reaction, showing that hypochlorite is the dominant reactive species in the chlorination of this compound. nih.gov The reaction follows second-order kinetics. The rate of reaction is influenced by the electron-donating character of the substituents on the amide structure. nih.gov

Table 2: Kinetic Data for the Chlorination of this compound

Reactant pH Apparent Second-Order Rate Constant (kapp) Activation Energy (Ea)
Chlorine 8 5.8 × 10-3 - 1.8 M-1s-1 (range for various amides) nih.gov 62-88 kJ/mol (range for various amides) nih.gov

These N-chloramides are themselves reactive species and are considered nitrogenous disinfection byproducts (N-DBPs). They can persist in the water and react with other compounds, such as phenolic compounds, to form chlorinated phenols. nih.gov

Mechanistic Ecotoxicological Implications of this compound and its Degradants

This compound (Parent Compound): According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye damage. nih.gov This indicates a baseline toxicity for the parent compound.

Chlorination Products (N-chloro-N-propylbenzamide): N-chlorinated amides are a class of N-DBPs, which are of growing concern due to their potential for greater toxicity than regulated carbonaceous DBPs. researchgate.net While specific toxicological data for N-chloro-N-propylbenzamide is not readily available, N-chloramines, in general, are known to be toxic to aquatic organisms. waterquality.gov.au Their reactivity suggests they could induce oxidative stress or other adverse effects in aquatic life.

Biotransformation Products (Benzoic Acid and n-Propylamine):

Benzoic acid: Exhibits low to moderate acute toxicity to aquatic organisms. nih.govepa.gov High concentrations can disrupt microbial communities in water by inhibiting essential processes like nitrification. nih.gov It is, however, readily biodegradable. epa.gov

n-Propylamine: Is classified as harmful to aquatic life with long-lasting effects. cdhfinechemical.com It is also corrosive and can cause severe skin and eye damage. cdhfinechemical.com Its presence as a degradation product, therefore, poses an environmental risk.

Photodegradation Products (Aminobenzophenones): The ecotoxicity of aminobenzophenone derivatives is not well-characterized. However, the parent compound, benzophenone, has been shown to be toxic to aquatic organisms, including algae, daphnia, and fish. mdpi.com This suggests that its derivatives could also pose a risk to aquatic ecosystems.

Q & A

Q. What are the standard synthetic routes for N-Propylbenzamide, and how can reaction conditions be optimized to improve yield?

this compound can be synthesized via amidation of benzoyl chloride with propylamine under reflux with pyridine as a catalyst . Optimization may involve controlling stoichiometric ratios (e.g., 1:1.2 benzoyl chloride to amine), reaction time (4–6 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?

Structural confirmation requires a combination of spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR to confirm propyl chain integration (e.g., δ 0.9–1.1 ppm for terminal CH3_3) and benzamide aromatic signals (δ 7.4–8.1 ppm) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (m/z 177.2 for [M+H]+^+) .

Advanced Research Questions

Q. What strategies minimize byproduct formation during this compound synthesis, such as undesired decarboxylation or reduction products?

Byproducts like this compound derivatives (e.g., cyclized or reduced forms) can arise during reactions involving acyloxyphthalimides or under reductive conditions . Mitigation strategies include:

  • Catalyst Selection : Use Pd/C with controlled hydrogen pressure to avoid over-reduction .
  • Temperature Control : Maintain <50°C during decarboxylation to prevent thermal degradation .
  • Protecting Groups : Introduce tert-butyl or TIPS groups to stabilize intermediates, followed by deprotection with TFA .

Q. How can researchers address contradictions in toxicity data for this compound, given the lack of human health studies?

Existing data gaps (e.g., no threshold limit values or in vivo toxicity profiles ) necessitate:

  • In Silico Modeling : Use tools like QSAR to predict acute toxicity or bioaccumulation potential.
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on human cell lines) and genotoxicity (Ames test) .
  • Ecotoxicology : Assess environmental persistence via OECD 301 biodegradation tests .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

For mixtures containing polar byproducts (e.g., unreacted amines or carboxylic acids):

  • Prep-HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Liquid-Liquid Extraction : Partition between dichloromethane and brine to remove hydrophilic impurities .
  • Crystallization Screening : Test solvents like hexane/ethyl acetate (1:3) for selective crystallization .

Methodological Guidance

Q. How should researchers design experiments to study the biological activity of this compound, given its structural similarity to bioactive benzamides?

  • Target Selection : Prioritize enzymes/receptors with known benzamide interactions (e.g., HDACs, PARPs) .
  • Assay Design : Use fluorescence-based enzymatic inhibition assays (e.g., HDAC inhibition with fluorogenic substrates) .
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish IC50_{50} values .

Q. What statistical approaches are appropriate for analyzing contradictory data in this compound research (e.g., conflicting synthesis yields or bioactivity results)?

  • Multivariate Analysis : Apply PCA or PLS to identify variables (e.g., solvent polarity, catalyst loading) influencing yield discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to resolve bioactivity contradictions .
  • Sensitivity Testing : Conduct robustness tests (e.g., ±10% reagent variation) to assess method reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.